molecular formula C26H27N5O3S B11253518 5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide

5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B11253518
M. Wt: 489.6 g/mol
InChI Key: RZVXMWCTHUIPLH-UHFFFAOYSA-N
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Description

5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme inhibition and protein interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antibacterial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **Omeprazole (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)

Uniqueness

Compared to similar compounds, 5-Methoxy-2,4-dimethyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. The presence of both the sulfonamide and pyrimidine groups provides a versatile platform for various chemical modifications and biological interactions.

Properties

Molecular Formula

C26H27N5O3S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C26H27N5O3S/c1-17-14-18(2)24(16-23(17)34-4)35(32,33)31-22-12-10-21(11-13-22)29-26-27-19(3)15-25(30-26)28-20-8-6-5-7-9-20/h5-16,31H,1-4H3,(H2,27,28,29,30)

InChI Key

RZVXMWCTHUIPLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

Origin of Product

United States

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